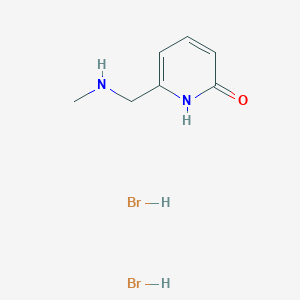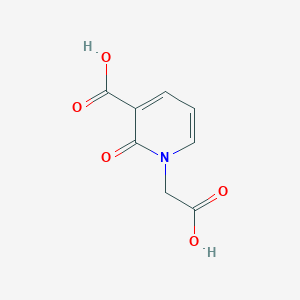
6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide
Descripción general
Descripción
6-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide, commonly known as NS-105, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic effects on various neurological disorders. NS-105 is a nootropic drug that has been shown to enhance cognitive function and memory retention in preclinical studies.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
- Structural Analysis : The structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide was studied using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations, indicating the presence of two conformers in the crystal structure due to a disorder. This study highlights the molecule's complex structure and its spectral properties, which are essential for understanding its chemical behavior (Szafran et al., 2007).
Chemical Synthesis and Reactivity
- Synthesis of Derivatives : Research on the synthesis of 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones shows their utility as precursors for obtaining new amino derivatives in the pyridin-2(1H)-one series, demonstrating the compound's role in synthesizing more complex heterocyclic compounds (Kalme et al., 2004).
- Photocycloaddition Reactions : The preparation and [2+2]-photocycloaddition of dihydropyrrol-2-ones and dihydropyridin-2-ones with alkenyl side chains was studied, showcasing applications in creating cycloaddition products with potential medicinal properties (Albrecht et al., 2008).
Complexation and Material Properties
- Anion Recognition : Dicationic pyridine-2,6-dicarboxamide receptors were found to strongly bind anions and neutral guests, indicating their potential in sensing and separation technologies (Dorazco‐González et al., 2010).
- Azacalixarenes Synthesis : The palladium-catalyzed amination of dibromopyridine with 2,6-bis(methylamino)pyridine led to new azacalixnpyridines, contributing to macrocyclic chemistry and potential applications in host-guest chemistry (Miyazaki et al., 2002).
Spectroscopic and Structural Characterization
- Spectroscopic Data for Structural Characterization : Spectroscopic data provided insights into the structure of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, essential for the synthesis and characterization of novel ligands with potential application in coordination chemistry (Kadir et al., 2019).
Optical and Junction Characteristics
- Optical Properties : The optical and junction characteristics of pyrazolo pyridine derivatives were explored, revealing their potential in device applications like photosensors, highlighting the diverse applicability of such compounds in materials science (Zedan et al., 2020).
Propiedades
IUPAC Name |
6-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2BrH/c1-8-5-6-3-2-4-7(10)9-6;;/h2-4,8H,5H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOKSPUVRFDBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC(=O)N1.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)









![1-[(oxan-4-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1434993.png)